Ethion
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethoxyphosphinothioylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O4P2S4/c1-5-10-14(16,11-6-2)18-9-19-15(17,12-7-3)13-8-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZMRRKBZQXFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCSP(=S)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O4P2S4 | |
| Record name | ETHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0888 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024086 | |
| Record name | Ethion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethion is a colorless or amber colored liquid with a disagreeable odor. It is a wettable emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. It burns, but is not easily ignited. Fire may produce toxic and irritating fumes. It is used as a pesticide. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Colorless to amber-colored, odorless liquid. [insecticide] [Note: A solid below 10 degrees F. The technical product has a very disagreeable odor.]; [NIOSH], COLOURLESS LIQUID., Colorless to amber-colored, odorless liquid., Colorless to amber-colored, odorless liquid. [insecticide] [Note: A solid below 10 °F. The technical product has a very disagreeable odor.] | |
| Record name | ETHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/265 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0888 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/411 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0257.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes above 302.0 °F (USCG, 1999), 165 °C @ 0.3 mm Hg, BP: decomposes >150 °C, >302 °F (decomposes), >302 °F (Decomposes) | |
| Record name | ETHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/399 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/411 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0257.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
349 °F (NIOSH, 2023), 349 °F | |
| Record name | ETHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/411 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0257.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.0001 % (NIOSH, 2023), Soluble in xylene, chloroform, acetone, kerosene, and 1% methyl ethyl ketone or benzene, and methylated naphthalene., Sol in petroleum oils, most organic solvents, Sol in methyl alcohol and ethyl alcohol, MISCIBLE WITH AROMATICS, In water, 2.0 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.0001, 0.0001% | |
| Record name | ETHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/399 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0888 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0257.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.215 to 1.23 at 68 °F (EPA, 1998), 1.220 @ 20 °C/4 °C, Relative density (water = 1): 1.2, 1.215-1.23, 1.22 | |
| Record name | ETHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/399 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0888 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/411 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0257.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
1.5e-06 mmHg at 77 °F (EPA, 1998), 0.0000015 [mmHg], 1.5X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 0.0002, 0.0000015 mmHg | |
| Record name | ETHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/265 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/399 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0888 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/411 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0257.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/ | |
| Record name | ETHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/399 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Water-white to amber-colored liquid, Colorless to amber-colored liquid [Note: A solid below 10 degrees F]., Liquid | |
CAS No. |
563-12-2 | |
| Record name | ETHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethion [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TI07NO12Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/399 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0888 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/411 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phosphorodithioic acid, S,S'-methylene O,O,O',O'-tetraethyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/TE456D70.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
9 to 10 °F (EPA, 1998), -12 to -13 °C, -12 - -13 °C, 9-10 °F, 10 °F | |
| Record name | ETHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3365 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/399 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0888 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/411 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethion | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0257.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Toxicological Mechanisms of Ethion
Acetylcholinesterase Inhibition as a Primary Mechanism of Toxicity
Ethion's primary toxicological mechanism revolves around its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system wikipedia.orgnih.govtandfonline.comnih.gov. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in synapses, thereby terminating nerve impulse transmission nih.govcdc.govrsc.orgnih.govopcw.org. Inhibition of AChE leads to the accumulation of acetylcholine, causing continuous overstimulation of cholinergic receptors in the central and peripheral nervous systems, resulting in a cholinergic crisis nih.govcdc.govnih.govopcw.orgwikipedia.org.
Role of this compound Monoxon as the Active Metabolite
This compound itself is not the direct inhibitor of AChE; rather, it undergoes biotransformation in the liver through a process called desulfurization wikipedia.orgfao.orgcdc.gov. This metabolic step, catalyzed by cytochrome P-450 enzymes, converts this compound into its active metabolite, this compound monoxon wikipedia.orgresearchgate.netfao.orgcdc.gov. This compound monoxon, containing an active oxygen, is a potent inhibitor of cholinesterase (ChE) and acetylcholinesterase (AChE) wikipedia.orgfao.org. The chemical structure of this compound monoxon is similar to that of other organophosphates, and its mechanism of poisoning involves the phosphorylation of a serine residue in the active site of AChE, which prevents the enzyme from hydrolyzing acetylcholine wikipedia.orgnih.govopcw.orgwikipedia.org. This irreversible phosphorylation leads to the sustained inhibition of AChE activity nih.govwikipedia.org.
Impact on Neural Acetylcholinesterase
The inhibition of neural acetylcholinesterase is a hallmark of this compound toxicity nih.govcdc.govfao.orgcdc.gov. Studies have shown significant inhibition of brain acetylcholinesterase activity following exposure to this compound wikipedia.orgcdc.gov. For instance, in a 90-day study on dogs, both brain and erythrocyte acetylcholinesterase were inhibited by 61-64% and 93-94%, respectively, at certain exposure levels wikipedia.org. In albino rats fed this compound for 93 days, brain acetylcholinesterase was inhibited by 22%, while erythrocyte acetylcholinesterase and plasma cholinesterase showed even higher inhibition rates wikipedia.org. The rapid inhibition of AChE is a critical factor in the severity of toxicity, as it does not allow the nervous system sufficient time to adapt cdc.gov.
Oxidative Stress Induction
Lipid Peroxidation and Antioxidant Enzyme Modulation
This compound treatment leads to the generation of lipid peroxidation (LPO), a process that damages cellular membranes ekb.egresearchgate.netnih.govdergipark.org.tr. Malondialdehyde (MDA), a major oxidation product of peroxidized polyunsaturated fatty acids, is often used as an indicator of LPO, and its levels are significantly elevated following this compound exposure ekb.egresearchgate.netdergipark.org.tr.
Furthermore, this compound modulates the activity of various antioxidant enzymes, which are part of the body's defense system against oxidative damage ekb.egresearchgate.netdergipark.org.trresearchgate.net. Studies have shown that this compound can cause a significant decrease in the levels of reduced glutathione (B108866) (GSH), a crucial non-enzymatic antioxidant ekb.egresearchgate.net. The activities of enzymatic antioxidants such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can also be altered ekb.egresearchgate.netdergipark.org.trresearchgate.net. While some studies report a decrease in SOD and CAT activity in response to increased oxidative stress, others indicate an initial increase in their activities as a compensatory mechanism ekb.egresearchgate.netdergipark.org.tr.
The following table summarizes observed changes in key oxidative stress markers and antioxidant enzymes in response to this compound exposure:
| Marker/Enzyme | Observed Change (this compound Exposure) | Reference |
| Lipid Peroxidation (LPO/MDA) | Increased | ekb.egresearchgate.netnih.govdergipark.org.tr |
| Reduced Glutathione (GSH) | Decreased | ekb.egresearchgate.net |
| Superoxide Dismutase (SOD) | Decreased or Increased | ekb.egresearchgate.netdergipark.org.tr |
| Catalase (CAT) | Decreased or Increased | ekb.egresearchgate.netdergipark.org.tr |
| Glutathione Peroxidase (GPx) | Increased | researchgate.net |
| Glutathione Reductase (GR) | Decreased | researchgate.net |
| Glutathione-S-transferase (GST) | Increased | researchgate.net |
Cellular Membrane Integrity and Function
The induction of lipid peroxidation by this compound directly impacts the integrity and function of cellular membranes ekb.egnih.govcellmolbiol.org. LPO is known to disturb the integrity of cellular membranes, which can lead to impaired cellular function ekb.eg. For instance, in erythrocytes, this compound-induced oxidative damage has been evidenced by increased lipid peroxidation, accompanied by a significant decrease in the activities of membrane-bound ATPases (Na+/K+-ATPase, Mg2+-ATPase, and Ca2+-ATPase) and disturbed Ca2+ homeostasis nih.gov. These effects highlight the direct impact of this compound on the structural and functional integrity of cell membranes.
Organ-Specific Toxicological Manifestations
This compound's toxicological effects are not confined to the nervous system and oxidative stress; it also elicits organ-specific manifestations due to its metabolism and the widespread nature of its toxic mechanisms wikipedia.orgekb.egresearchgate.netcellmolbiol.orgorst.edu.
Liver: The liver plays a central role in the metabolism of this compound, converting it into its active metabolite, this compound monoxon wikipedia.orgresearchgate.netfao.orgcdc.gov. This biotransformation process itself can lead to liver damage wikipedia.org. Studies have shown that this compound causes significant induction of oxidative damage in liver tissue, as evidenced by increased LPO and decreased GSH content researchgate.net. It also leads to alterations in the activities of antioxidant enzymes and histopathological changes in liver tissue researchgate.net. Elevated serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) indicate hepatotoxicity ekb.eg.
Kidney: this compound exposure has been linked to kidney toxicity. Research indicates that this compound residues can cause oxidative stress in kidney tissue, leading to lipid peroxidation ekb.eg. Elevated levels of serum creatinine (B1669602) and urea (B33335) also suggest impaired kidney function ekb.egnih.gov.
Brain: As a neurotoxin, this compound directly impacts the brain through the inhibition of neural acetylcholinesterase, leading to secondary damage wikipedia.orgcdc.govfao.org. Oxidative stress, characterized by increased lipid peroxidation and altered antioxidant enzyme activities, is also observed in brain tissue following this compound exposure ekb.eg. Neurological effects such as salivation, tremors, convulsions, and ataxia have been reported in animal studies wikipedia.org.
Erythrocytes: this compound causes acetylcholinesterase inhibition in erythrocytes wikipedia.orgresearchgate.net. Studies have shown that this compound induces oxidative damage to erythrocyte membranes, leading to increased lipid peroxidation, decreased activities of membrane-bound ATPases, and disturbed Ca2+ homeostasis nih.govcellmolbiol.org. Morphological changes in erythrocytes have also been observed dntb.gov.ua.
Metabolic and Degradation Pathways of Ethion in Biological and Environmental Systems
Mammalian Metabolic Pathways
Ethion, a small lipophilic molecule, is readily absorbed across cell membranes via passive diffusion, allowing its entry into the blood through the skin, lungs, and gut. wikipedia.org Once absorbed, it undergoes biotransformation primarily in the liver. wikipedia.org
A key biotransformation pathway for this compound in mammals is desulfuration catalyzed by cytochrome P450 enzymes in the liver. wikipedia.orgfao.orgcdc.gov This process converts this compound into its active metabolite, this compound monoxon. wikipedia.orgfao.orgcdc.gov this compound monoxon is recognized for its potent inhibitory activity against neural acetylcholinesterase, which is responsible for its acute toxicity. fao.org
Following the formation of this compound monoxon, both this compound and its monoxon metabolite can be further metabolized through detoxification pathways mediated by esterases found in the blood and liver. wikipedia.orgfao.org This enzymatic cleavage leads to the production of various metabolites, including diethyl phosphate, diethyl thiophosphate, and diethyl dithiophosphate. fao.org
Studies involving this compound metabolism in rats have revealed the presence of four to six polar water-soluble metabolites in urine. wikipedia.org In goats, radioactive labeled this compound studies showed that over 99% of the urine radioactivity was present in the aqueous phase, indicating highly hydrophilic metabolites. wikipedia.org Acidification of urine samples converted approximately 30% of the radioactivity in the aqueous phase into an organosoluble form, suggesting the presence of conjugated metabolites. fao.org However, high-performance liquid chromatography (HPLC) analysis detected several radiolabeled metabolites, none of which co-migrated with standards for this compound, this compound monoxon, or this compound dioxon, indicating that these specific metabolites remain uncharacterized. fao.org
This compound and its derivatives are widely distributed throughout the mammalian body due to its lipophilic nature. wikipedia.org In studies on chickens, this compound or its derivatives were detected in liver, muscle, and fat tissues after 10 days of exposure, and in egg white and yolk. wikipedia.org In goats, this compound derivatives were found in heart and kidney tissues, with the highest levels observed in the liver and kidneys, and the lowest in fat. wikipedia.org Derivatives were also detected in goat milk. wikipedia.orgfao.org
Excretion of this compound and its metabolites primarily occurs via urine, with significant amounts of water-soluble metabolites being eliminated. wikipedia.orgfao.org In rats, 88% of orally administered 14C-labeled this compound was excreted in the urine within four days, with the remainder found in feces (3.7%) and respiratory CO2 (3.4%). inchem.org In goats, cumulative excretion was approximately 80% of the dose, with 64% in urine, 14% in feces, and 1.7% in milk following oral administration. fao.org The half-life of this compound in goats varied significantly depending on the route of administration: intravenous injection resulted in a half-life of 2 hours, oral administration in 10 hours, and dermal administration in 85 hours. wikipedia.orgfao.org
Table 1: this compound Distribution in Rat Organs (ppm) after 30 days of Exposure ekb.eg
| Organ | This compound Residue (mean ± SD) |
| Liver | 0.22 ± 0.10 |
| Kidney | 0.08 ± 0.038 |
| Brain | 0.06 ± 0.038 |
| Fat | 0.28 ± 0.038 |
| Whole Blood | 0.14 ± 0.018 |
Environmental Degradation Pathways
This compound's environmental fate is influenced by its physical and chemical properties, including its slight solubility in water and low volatility. epa.gov
Microbial degradation is identified as a primary route of dissipation for this compound in soil. epa.govnih.gov Laboratory studies have shown that this compound degrades slowly in soil, with a half-life of 101 days under aerobic conditions. epa.gov In non-sterile mineral (sandy loam) and organic soils, this compound's half-life was reported to be 7–8 weeks, significantly shorter than in sterile soils (greater than 24 weeks), highlighting the importance of microbial activity. nih.gov However, this compound is considered moderately to highly persistent in the environment, and repeated applications can lead to increased residues in soil over time. orst.edu
In water, this compound is only slightly soluble and tends to adsorb to suspended particles and bottom sediments. orst.edu While it is stable to hydrolysis in acidic and neutral sterile water, it does hydrolyze slowly under alkaline conditions (pH 9), with a half-life of approximately 18 days. epa.gov Photodegradation in water and on soil is not considered a major degradation process for this compound. epa.gov
Certain bacterial species have demonstrated the capacity for this compound biodegradation. Two isolates, identified as Pseudomonas and Azospirillum species, were capable of rapidly biodegrading this compound when cultivated in minimal salts medium. researchgate.netoup.com Environmental degradation of this compound can lead to the formation of various products, including carbon dioxide, this compound monoxon, this compound dioxon, and several polar degradates such as diethyl thiophosphate and diethyl dithiophosphoric acid. epa.gov
Table 2: this compound Degradation Half-lives in Environmental Compartments
| Environmental Compartment | Conditions | Half-life (approx.) | Reference |
| Soil | Aerobic | 101 days | epa.gov |
| Soil | Non-sterile | 7-8 weeks | nih.gov |
| Soil | Sterile | >24 weeks | nih.gov |
| Water | pH 9, 25°C | 18 days | epa.gov |
| Water | pH 7, 30°C | 20.8 weeks | oup.com |
Microbial Biodegradation in Soil and Water
Role of Specific Bacterial Genera (e.g., Pseudomonas, Azospirillum)
Certain bacterial genera play a direct role in the biodegradation of this compound. Studies have shown that Pseudomonas and Azospirillum species are capable of biodegrading this compound when cultivated in minimal salts medium, utilizing this compound as their sole carbon source. nih.govtesisenred.net During this microbial digestion, abiotic hydrolytic degradation products like this compound dioxon and O,O-diethylthiosphosphate were not detected, suggesting that these bacteria directly utilize this compound for growth. nih.govtesisenred.netuni.lu
Factors Affecting Biodegradation Rate (e.g., soil type, temperature, hydrophobicity)
The rate of this compound biodegradation is influenced by several environmental factors:
Soil Type: this compound degrades at varying rates depending on the soil type. For instance, in laboratory studies, this compound degraded with a half-life of 69–102 days in an aerobic soil metabolism study. nih.govdrugbank.com In non-sterile sandy loam and organic soils, 50% of the initial this compound concentration remained after 7 and 8 weeks, respectively, indicating that microbial degradation is an important process. nih.govdrugbank.com this compound was slightly more persistent in organic soil than in sandy loam. nih.govdrugbank.com Another study showed faster degradation in sandy loam soil compared to silty loam soil, with half-lives ranging from 65.4 days to 70 days at 20°C, and 39 days to 42.3 days at 30°C, depending on the soil and application rate. This compound is moderately to highly immobile in most soil types, especially those with moderate organic matter, due to its strong adsorption to soil particles. nih.govnih.gov
Temperature: Higher temperatures generally accelerate the biodegradation of this compound. For example, this compound degraded faster at 30°C compared to 20°C, which is attributed to increased microbial activity at warmer temperatures. In tropical soils, half-life values for this compound ranged from 9 to 15.5 days when incubated at 24 ± 2°C. nih.gov
Hydrophobicity: The hydrophobic nature of this compound contributes to its strong adsorption to soil and sediment particles, which can reduce its runoff into natural water systems. uni.lu This strong adsorption can also decrease its potential for biodegradation. uni.lu
The following table summarizes some reported half-lives of this compound in different soil types and temperatures:
| Soil Type | Temperature (°C) | Half-life (days) | Source |
| Aerobic soil | 25 | 101 | wikipedia.org |
| Sandy Loam (non-sterile) | Not specified | 49-56 (7-8 weeks) | nih.govdrugbank.com |
| Organic Soil (non-sterile) | Not specified | 56 (8 weeks) | nih.govdrugbank.com |
| Laterite soil | 24 ± 2 | 9-15.5 | nih.gov |
| Red soil | 24 ± 2 | 9-15.5 | nih.gov |
| Black soil | 24 ± 2 | 9-15.5 | nih.gov |
| Silty Loam (Dooars) | 20 | 70 | |
| Silty Loam (Dooars) | 30 | 42.3 | |
| Sandy Loam (Hill) | 20 | 65.4 | |
| Sandy Loam (Hill) | 30 | 39 |
Hydrolysis under Alkaline Conditions
Hydrolysis is a key chemical degradation pathway for this compound, particularly under alkaline conditions. wikipedia.orguni.lunih.govnih.gov this compound is stable to hydrolysis at pH 5 and 7, but its degradation rate significantly increases at pH 9 and above. wikipedia.orgnih.govnih.gov
In sterile aqueous buffered solutions incubated in the dark at 25°C, this compound demonstrated stability with a half-life greater than 30 days at pH 5 and 7. wikipedia.org However, at pH 9, this compound degraded with a half-life of approximately 18 days. wikipedia.org At pH 10, the hydrolysis half-life can be as rapid as 1 day at 30°C. nih.govnih.gov
The following table details the hydrolysis half-lives of this compound at various pH levels:
| pH Value | Temperature (°C) | Half-life | Source |
| 5 | 25 | >30 days | wikipedia.org |
| 7 | 25 | >30 days | wikipedia.org |
| 9 | 25 | ~18 days | wikipedia.org |
| 4-7 | 30 | 20.8 weeks | nih.gov |
| 8 | 30 | 8.9 weeks | nih.gov |
| 10 | 30 | 1 day | nih.govnih.gov |
| 4.5 | 25 | 99 weeks | |
| 5 | 25 | 63 weeks | nih.gov |
| 6 | 25 | 58 weeks | nih.gov |
| 7 | 25 | 25 weeks | nih.gov |
| 8 | 25 | 8.4 weeks | nih.gov |
Photodegradation in Water and Soil
Photodegradation, or photolysis, is generally considered a minor route of dissipation for this compound in both water and soil. wikipedia.orgnih.govnih.gov this compound does not absorb ultraviolet (UV) light above 260 nm, suggesting that direct photolysis may not readily occur. nih.gov
In water, this compound has been observed to degrade slowly under light exposure. In pH 7 buffer, the extrapolated half-life of light-exposed samples was 101 days, compared to 154 days for dark control samples. wikipedia.org However, a comparison of these results indicates that photolysis in water is not a significant degradation process, as the degradation profiles for light-exposed and dark control samples were similar. wikipedia.org
Degradation Products in Environmental Matrices (e.g., this compound Dioxon, O,O-diethylthiosphosphate)
This compound degrades into several products in environmental matrices. The primary routes of dissipation lead to the formation of various metabolites and polar degradates. wikipedia.orguni.lu
Key degradation products identified in laboratory studies and environmental systems include:
This compound Monoxon : This is a significant metabolite formed through the oxidation of this compound. wikipedia.orguni.lu
This compound Dioxon : Another important oxidative metabolite. wikipedia.orguni.lu
Carbon Dioxide (CO2) : A major end product of this compound degradation in aerobic soil conditions, comprising up to 35% of the applied radioactivity after 102 days. wikipedia.org
Diethyl thiophosphate (ESOP) : A polar degradate. wikipedia.orguni.lu
Diethyl dithiophosphoric acid (ESSP) : Another polar degradate. wikipedia.orguni.lu
Formaldehyde and/or Thioformaldehyde : These are also identified as polar degradates. wikipedia.orguni.lu
O,O-diethyl-S-(methylthio)methyl)phosphorodithioate : Identified under anaerobic soil conditions. wikipedia.orguni.lu
In aerobic soil, CO2 and polar degradates were the predominant products. wikipedia.orguni.lu While this compound monoxon and this compound dioxon are known metabolites, some studies on bacterial degradation did not detect these abiotic hydrolytic degradation products, suggesting direct microbial utilization. nih.govtesisenred.netuni.lu
Environmental Fate and Ecotoxicology of Ethion
Persistence and Mobility in Environmental Compartments
Ethion's behavior in the environment is influenced by its physical-chemical properties, including its hydrophobic nature and sorption characteristics nih.govoup.com.
This compound exhibits significant adsorption to soil and sediment particles, which reduces its runoff into natural water systems nih.govoup.com. Its mobility in soil is generally low, particularly in soils with moderate to high organic matter content. For instance, this compound has a high K value, ranging from 3,534 for silty loam soil to over 22,000 for sand soil, indicating it is considered almost immobile nih.govepa.gov. This strong sorption suggests a low potential for leaching into groundwater, especially in soils with high organic content (>3%) nih.govherts.ac.uk. In studies, only 1.2% of this compound leached from organic soil after 10 successive washes, compared to 13.9% from sandy soil nih.gov.
However, in sandy soils with low organic matter content (<3%), this compound can be slightly mobile nih.gov. While this compound itself shows low potential for groundwater contamination, the mobility of its toxicologically significant degradate, this compound monoxon, is largely unknown epa.govepa.gov.
This compound is moderately persistent in soils, with microbial degradation being an important fate process nih.govherts.ac.ukepa.gov. In non-sterile sandy loam and organic soils, the half-life of this compound was reported to be 7–8 weeks. In sterile soils, its half-life was significantly longer, exceeding 24 weeks, indicating the role of microbial activity in its degradation nih.gov. Photodegradation on soil is not considered a significant dissipation route epa.gov.
Table 1: this compound Persistence and Mobility in Soil
| Parameter | Value | Source |
| K (silty loam) | 3,534 | epa.gov |
| K (sand soil) | >22,000 | epa.gov |
| K (general) | 15,435 | nih.gov |
| Half-life (non-sterile sandy loam soil) | 7 weeks | nih.gov |
| Half-life (non-sterile organic soil) | 8 weeks | nih.gov |
| Half-life (sterile sandy loam soil) | >24 weeks | nih.gov |
| Half-life (sterile organic soil) | >24 weeks | nih.gov |
| Aerobic soil half-life | 101 days | epa.govepa.gov |
| Anaerobic soil half-life | 167 days (extrapolated) | epa.govepa.gov |
| Leaching from sandy soil (10 washes) | 13.9% | nih.gov |
| Leaching from organic soil (10 washes) | 1.2% | nih.gov |
This compound released into surface waters is subject to hydrolysis, volatilization, photolysis, and biodegradation nih.gov. Hydrolysis is considered the most important degradation mechanism, particularly under alkaline conditions (pH >9) nih.govepa.gov. This compound is susceptible to very slow hydrolysis in water, with half-lives ranging from 63 to 8.4 weeks at pH values from 5 to 8 nih.gov. At pH 9, the half-life is approximately 18 days epa.govepa.gov. Volatilization and photolysis are minor degradation processes nih.gov.
Studies have shown that this compound can be persistent in water bodies, undergoing little biodegradation oup.com. In river water, this compound showed significant persistence: after 4 weeks, 50% of the original compound remained, and this level was maintained even after 8 weeks nih.gov. Concentrations in sediments may pose a greater risk to aquatic organisms due to this compound's propensity to sorb to sediments epa.gov.
Table 2: this compound Persistence in Water
| Parameter | Value | Conditions | Source |
| Hydrolysis Half-life | 63 to 8.4 weeks | pH 5-8 | nih.gov |
| Hydrolysis Half-life | 20.8 weeks | Buffered (pH 7) distilled water, 30°C | oup.com |
| Hydrolysis Half-life | ~18 days | pH 9, 25°C | epa.govepa.gov |
| Persistence in River Water (sealed glass jar, sunlight/fluorescent light) | 50% remaining after 4-8 weeks | Initial concentration = 10 µg/L | nih.gov |
Bioaccumulation in Non-Target Organisms
This compound has the potential to bioaccumulate in aquatic organisms due to its physical-chemical properties nih.govepa.govepa.gov.
The estimated bioconcentration factor (BCF) for this compound in aquatic organisms ranges from 418 to 1,300, based on water solubility and K values, respectively nih.govcdc.gov. This indicates a significant potential for bioaccumulation in aquatic life nih.govepa.gov. However, there is limited experimental or environmental monitoring data to confirm the extent of bioaccumulation in edible fish and shellfish species cdc.gov. Despite this, concerns have been raised about this compound's bioaccumulation in fish tissue epa.govepa.gov.
For livestock, maximum residue limits (MRLs) for this compound have been established in various animal products. In cattle, the MRL for muscle is 2.5 mg/kg (fat basis) and for edible offal is 1 mg/kg fda.gov.tw. For poultry, the MRL for muscle is 1 mg/kg (fat basis) and for eggs is 0.2 mg/kg fda.gov.tw.
Table 3: Estimated Bioconcentration Factor (BCF) for this compound
| Organism Type | Estimated BCF Range | Basis | Source |
| Aquatic organisms | 418 – 1,300 | Water solubility, K | nih.govcdc.gov |
Table 4: Maximum Residue Limits (MRLs) for this compound in Animal Products
| Animal Category | Tissue/Product | MRL (mg/kg) | Basis | Source |
| Cattle | Muscle | 2.5 | Fat basis | fda.gov.tw |
| Cattle | Edible Offal | 1 | fda.gov.tw | |
| Poultry | Muscle | 1 | Fat basis | fda.gov.tw |
| Poultry | Egg | 0.2 | fda.gov.tw |
This compound and its monoxon metabolite can appear in breast milk cdc.gov. In an animal experiment, this compound appeared in goat milk after skin exposure cdc.gov. Studies on lactating cows fed this compound at different levels showed residue transfer to milk. At a 5 ppm feeding level, maximum this compound residues in milk were 0.009 ppm at day 8. At a 20 ppm feeding level, maximum residues reached 0.034 ppm at day 4 inchem.org. Notably, no oxygen analogues of this compound were detected in milk, meat, or fat samples in these studies inchem.org. For eggs, samples were collected from White Leghorn hens fed this compound at 10 ppm for nine consecutive weeks, with analysis confirming residues inchem.org.
Table 5: this compound Residues in Milk from Feeding Studies
| Feeding Level (ppm) | Maximum this compound Residue in Milk (ppm) | Day of Maximum Residue | Source |
| 5 | 0.009 | 8 | inchem.org |
| 20 | 0.034 | 4 | inchem.org |
Ecotoxicity to Aquatic and Terrestrial Organisms
This compound is known to be highly to moderately toxic to mammals and birds, and very highly toxic to all freshwater and estuarine invertebrate and fish species tested epa.govepa.govparasitipedia.net. It is also highly toxic to bees exposed directly to residues during application epa.gov.
For aquatic organisms, this compound displays very high toxicity epa.gov. Acute risk quotients for aquatic invertebrates have been reported to range from 108 to 655, significantly exceeding levels of concern epa.gov. For some fish species, acute risk quotients ranged from 0.12 to 0.74 epa.gov. Chronic risk quotients for fish were even higher, ranging from 321 to 1921, also exceeding levels of concern epa.gov. The 96-hour LC50 value for the freshwater fish Labeo rohita exposed to this compound 50% EC was found to be 1.20 µg/L ijcrt.org.
Table 6: Ecotoxicity of this compound
| Organism Type | Toxicity Level / Effect | Specific Data / Risk Quotient | Source |
| Aquatic Invertebrates | Very highly toxic; Acute risk quotients exceed concern levels | 108 – 655 | epa.govepa.gov |
| Fish | Very highly toxic; Acute and chronic risk quotients exceed concern levels | Acute: 0.12 – 0.74; Chronic: 321 – 1921 | epa.govepa.gov |
| Fish (Labeo rohita) | Acute toxicity (96-hr LC50) | 1.20 µg/L | ijcrt.org |
| Mammals | Highly to moderately toxic | - | epa.govparasitipedia.net |
| Birds | Highly to moderately toxic; Chronic effects indicated | - | epa.gov |
| Bees | Highly toxic (direct exposure) | - | epa.gov |
Toxicity to Invertebrates (e.g., Daphnia, Crayfish)
This compound exhibits high acute and chronic ecotoxicity to Daphnia wikipedia.org. Research indicates that this compound is very highly toxic to all tested freshwater and estuarine invertebrate species epa.govtesisenred.net.
Daphnia Toxicity Data Studies on Daphnia sp. (water flea) have reported acute toxicity (EC50) values ranging from 0.056 to 7.7 µg/l over a 48-hour exposure period uni.luunb.bruni.lu. The M-Factor for both acute and chronic aquatic toxicity of this compound is notably high at 10,000 unb.br. Daphnia is recognized as a sensitive indicator, with this compound identified as a pesticide of secondary concern due to its significant contribution to the "environmental toxic load (ETL)" for Daphnia nih.gov. For chronic exposure, the No Observed Effect Concentration (NOEC) for Daphnia magna is reported to be > 0.1 - 1 mg/l over 21 days herts.ac.uk.
Table 1: Acute and Chronic Toxicity of this compound to Daphnia
| Species | Endpoint | Concentration (µg/l or mg/l) | Exposure Time | Reference |
| Daphnia sp. | EC50 | 0.056 - 7.7 µg/l | 48 h | uni.luunb.bruni.lu |
| Daphnia magna | NOEC | > 0.1 - 1 mg/l | 21 d | herts.ac.uk |
Crayfish Toxicity Data In crayfish, specifically Procambarus clarkii (red swamp crayfish), exposure to this compound leads to its metabolism into several degradation products, including this compound mono-oxon, this compound dioxon, O,O-diethyl phosphorothioate, and O-ethyl phosphorothioate, along with an unknown compound scitoys.comctdbase.orgnih.gov. This compound and its metabolites accumulate in various organs of the crayfish, with particular concentrations observed in the hepatopancreas and gills scitoys.comctdbase.orgnih.gov.
Exposure to this compound at a concentration of 0.36 mg L−1 (representing 1/4 of the 96-hour LC50) has been shown to induce extensive ultrastructural alterations in both the hepatopancreas and gill epithelial cells of Procambarus clarkii scitoys.comctdbase.orgnih.govuni.lu. In the hepatopancreas, observed pathological features include vacuolation, degradation, and distinct cell lysis scitoys.comctdbase.orgnih.gov. Histopathological changes in the gill epithelium encompass hemocyte infiltration, cytoplasmic vacuolation, and a reduction in the number of basal plasma membrane infoldings ctdbase.org.
Toxicity to Fish
This compound is classified as very highly toxic to both freshwater and estuarine fish species epa.govtesisenred.net. Its toxicity to fish increases with higher concentrations and longer exposure times.
Fish Toxicity Data Acute toxicity studies on various fish species highlight the significant impact of this compound:
The 96-hour LC50 for Oncorhynchus mykiss (rainbow trout) is 0.18 mg/l unb.br.
For the freshwater fish Catla catla, LC50 values for this compound (50% EC) were determined to be 4.9 µg/l at 24 hours, decreasing to 2.8 µg/l at 96 hours.
The 96-hour LC50 for this compound 50% EC in Labeo rohita was found to be 1.20 µg/l.
Table 2: Acute Toxicity of this compound to Fish Species
| Species | Endpoint | Concentration (µg/l or mg/l) | Exposure Time | Reference |
| Oncorhynchus mykiss | LC50 | 0.18 mg/l | 96 h | unb.br |
| Catla catla | LC50 | 4.9 µg/l | 24 h | |
| LC50 | 4.2 µg/l | 48 h | ||
| LC50 | 3.5 µg/l | 72 h | ||
| LC50 | 2.8 µg/l | 96 h | ||
| Labeo rohita | LC50 | 1.20 µg/l | 96 h |
Chronic toxicity data for Pimephales promelas (fathead minnow) indicates a NOEC of > 0.1 - 1 mg/l over a 30-day exposure period herts.ac.uk.
Behavioral alterations have been observed in fish exposed to this compound. In Channa punctatus, exposure resulted in reduced swimming activity, decreased surfacing frequency, and altered opercular motions. Additionally, progressive depigmentation of the body and descaling were noted in a dose and time-dependent manner. This compound also demonstrates a propensity for bioaccumulation in fish tissues, with reported whole fish bioconcentration factors (BCF) in bluegills exceeding 1000X epa.govtesisenred.net. Estimated BCF values for this compound range from 418 to 1,300, depending on the calculation method (based on water solubility data and K_oc values, respectively) uni.lu.
Toxicity to Avian Species
The toxicity of this compound to avian species varies, ranging from highly toxic to practically nontoxic depending on the specific bird species.
Avian Toxicity Data
this compound is highly toxic to songbirds, exemplified by an LD50 of 45 mg/kg in red-winged blackbirds.
For medium-sized birds, it is moderately toxic, with an LD50 of 128.8 mg/kg for bobwhite quail and > 304 mg/kg for starlings.
Larger upland game birds, such as the ring-necked pheasant, and waterfowl like the mallard duck, show practical non-toxicity to this compound.
Avian reproductive effects, specifically in the mallard duck, may manifest when this compound residue levels exceed 75 ppm.
Table 3: Acute Oral Toxicity of this compound to Avian Species
| Species | Endpoint | Concentration (mg/kg) | Reference |
| Red-winged blackbird | LD50 | 45 | |
| Bobwhite quail | LD50 | 128.8 | |
| Starling | LD50 | > 304 |
Studies on avian embryos have revealed that this compound exposure leads to a dose-dependent reduction in hematological parameters including hemoglobin, red blood cell (RBC) count, packed cell volume (PCV), mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), and mean corpuscular hemoglobin concentration (MCHC. Conversely, increases in white blood cell (WBC) and platelet counts were observed, indicating oxidative stress, disruption of erythropoiesis, and an inflammatory response.
Phytotoxic Effects
This compound has been observed to exhibit phytotoxic characteristics epa.govtesisenred.net.
Research on brinjal (Solanum melongena) has shown that this compound can have both harmful and beneficial effects on morphological parameters, including shoot length, root length, total number of leaves, branches, fruits, flowers, and leaf area, depending on the concentration and dose applied. In a comparative study involving various insecticides applied to grain sorghum varieties, this compound did not cause a reduction in grain yields, unlike parathion (B1678463) and methyl parathion.
However, studies on the genotoxic effects of this compound in the root tips of Allium cepa (onion) have demonstrated a decrease in mitotic indices with increasing concentration and duration of treatment. For instance, a 24-hour exposure to 100% concentration of this compound resulted in a mitotic index of 20.08%, significantly lower than the control's 36.37%. Furthermore, the percentage of chromosomal abnormalities in dividing cells was notably higher in treated samples, with abnormalities such as scattered prophase, non-synchronized chromosome condensation, disturbed prophase, equatorial plate shifting, sticky chromosomes, and C-metaphase observed, varying in degree based on exposure time and concentration. Conversely, no phytotoxicity effects were observed on apple trees when sprayed with this compound in a field evaluation.
Advanced Analytical Methodologies for Ethion and Its Metabolites
Chromatographic Techniques
Chromatography is a cornerstone of pesticide residue analysis, providing the high-resolution separation required to isolate target analytes from complex mixtures. Both gas and liquid chromatography are extensively employed for the analysis of ethion.
Gas chromatography is a primary technique for the analysis of thermally stable and volatile compounds like this compound. The separation occurs in a capillary column, and detection is achieved using various specialized detectors that offer different levels of sensitivity and selectivity.
Nitrogen-Phosphorus Detector (NPD): The NPD is highly sensitive and selective for compounds containing nitrogen and phosphorus, making it exceptionally well-suited for analyzing organophosphate pesticides like this compound. cdc.govgcms.cz This detector provides a strong response to the phosphorus atoms in the this compound molecule, allowing for low detection limits with minimal interference from other non-nitrogenous or non-phosphorous compounds in the sample matrix. cdc.gov
Electron Capture Detector (ECD): While also used for pesticide analysis, the ECD is not as specific as the NPD or FPD for organophosphates. cdc.govnih.gov It is highly sensitive to electrophilic compounds, such as organochlorine pesticides. Although this compound can be detected, the selectivity is lower compared to phosphorus-specific detectors. cdc.gov
Flame Photometric Detector (FPD): The FPD is another highly selective detector used for phosphorus- and sulfur-containing compounds. cdc.govthepharmajournal.com When operated in the phosphorus mode (at 526 nm), it offers excellent sensitivity for organophosphates like this compound, making it a robust choice for residue analysis in complex samples such as cabbage. thepharmajournal.com
Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides the highest degree of certainty in compound identification. cdc.govresearchgate.net The mass spectrometer separates ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical fingerprint. This allows for unambiguous identification and confirmation of this compound, even at trace levels in complex matrices. cdc.govresearchgate.net
Table 1: Comparison of GC Detectors for this compound Analysis
| Detector | Selectivity | Sensitivity | Typical Application |
| Nitrogen-Phosphorus Detector (NPD) | High for N & P compounds | High | Routine quantification of organophosphates |
| Electron Capture Detector (ECD) | Moderate for organophosphates | High | Primarily for organochlorine pesticides, but can detect this compound |
| Flame Photometric Detector (FPD) | High for P & S compounds | High | Selective detection in complex food matrices |
| Mass Spectrometry (MS) | Very High (structural info) | Very High | Confirmatory analysis and identification |
High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for separating, identifying, and quantifying components in a mixture. openaccessjournals.com It is particularly useful for compounds that are not suitable for GC analysis due to low volatility or thermal instability. For this compound, HPLC provides a reliable alternative, especially for formulation analysis. oup.com
A common approach for this compound analysis involves reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. oup.comsielc.com The separation is based on the differential partitioning of the analyte between the two phases. openaccessjournals.com The sample, dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724), is injected into the system. oup.com Detection is often achieved using a UV detector at a specific wavelength (e.g., 254 nm). oup.com This method has been successfully applied to determine this compound in various formulations, demonstrating good precision with average coefficients of variation often below 1%. oup.com
Table 2: Example of HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | Reverse Phase (e.g., μBondapak C18) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Detector | UV at 254 nm |
| Internal Standard | Pentachloronitrobenzene |
Sample Preparation and Extraction Methods
Effective sample preparation is a critical step to isolate this compound from the sample matrix and remove interfering substances before chromatographic analysis. The goal is to obtain a clean extract with a high recovery of the target analyte.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a dominant sample preparation technique for pesticide residue analysis in a wide variety of food matrices. sigmaaldrich.comquechers.euwaters.com The procedure involves two main steps:
Extraction: The sample is first homogenized and then extracted with acetonitrile in a centrifuge tube. researchgate.net Extraction salts, typically magnesium sulfate (B86663) and sodium chloride (or sodium acetate (B1210297)/citrate buffers), are added to induce phase separation between the aqueous and organic layers and to help drive the pesticides into the acetonitrile layer. sigmaaldrich.comwaters.com
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a second tube containing a sorbent, such as primary secondary amine (PSA), and magnesium sulfate. sigmaaldrich.comresearchgate.net PSA is effective at removing interferences like organic acids, sugars, and fatty acids. waters.com The mixture is vortexed and then centrifuged, and the final, cleaned-up extract is collected for analysis by GC or HPLC. sigmaaldrich.com
The QuEChERS method is known for its high analyte recovery rates (typically 70-120%), speed, and minimal solvent usage. thepharmajournal.comsigmaaldrich.com
Table 3: General Steps of the QuEChERS Method
| Step | Action | Purpose |
| 1. Sample Homogenization | Weigh a homogenized sample (e.g., 10-15 g) into a centrifuge tube. | Prepare the sample for extraction. |
| 2. Extraction | Add acetonitrile and extraction salts (e.g., MgSO₄, NaCl). Shake vigorously. | Extract pesticides into the acetonitrile layer and induce phase separation. |
| 3. Centrifugation | Centrifuge the tube to separate the layers. | Isolate the acetonitrile supernatant containing the analytes. |
| 4. dSPE Cleanup | Transfer an aliquot of the supernatant to a tube with dSPE sorbents (e.g., PSA, MgSO₄). | Remove matrix interferences from the extract. |
| 5. Final Centrifugation | Vortex and centrifuge the cleanup tube. | Obtain the final clean extract for analysis. |
Solid Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples. nih.govnih.gov For this compound analysis, a common SPE procedure utilizes a C18 cartridge. cdc.govnih.gov The process generally consists of four steps:
Conditioning: The sorbent in the SPE cartridge is activated by passing a solvent like methanol through it, followed by water. This prepares the sorbent to retain the analyte. nih.gov
Loading: The sample (e.g., a water sample or a pre-treated extract) is passed through the cartridge. This compound, being a relatively nonpolar compound, adsorbs onto the C18 sorbent. nih.gov
Washing: A polar solvent (like water) is passed through the cartridge to wash away polar interferences that did not bind to the sorbent. nih.gov
Elution: A nonpolar solvent (such as ethyl acetate or methanol) is used to disrupt the interaction between this compound and the sorbent, eluting the analyte from the cartridge for collection and subsequent analysis. nih.govnih.govca.gov
SPE is highly effective for purifying samples, leading to cleaner chromatograms and improved detection limits. nih.govgla.ac.uk
Detection Limits and Recovery Rates in Various Matrices
The accurate quantification of this compound and its metabolites in diverse matrices is crucial for monitoring environmental contamination and ensuring food safety. The analytical methodologies employed for this purpose are characterized by their detection limits and recovery rates, which vary depending on the complexity of the matrix and the specific analytical technique used.
The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For this compound, these limits have been established in a range of matrices. For instance, in cabbage, the LOD for this compound has been reported to be 0.020 mg/kg, with an LOQ of 0.05 mg/kg. thepharmajournal.com In cucumber, a detection limit of 0.05 mg/kg has been achieved. researchgate.net In biological matrices such as plasma and milk, a detection limit of 3 µg/kg has been reported. fao.org
Recovery rates are essential for validating the efficiency of an analytical method in extracting the target analyte from a sample matrix. Acceptable recovery rates typically fall within the range of 70-120%. Studies have demonstrated high recovery rates for this compound in various matrices. In cabbage, at fortification levels of 0.05, 0.25, and 0.50 mg/kg, recovery rates were between 70% and 120%. thepharmajournal.com High recovery rates have also been achieved in biological samples, with 94 ± 5% in plasma and 101 ± 4% in milk. fao.org
The following table summarizes the detection limits and recovery rates of this compound in different matrices as reported in various studies.
Table 1: Detection Limits and Recovery Rates of this compound in Various Matrices
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Fortification Level | Mean Recovery (%) | Analytical Method |
|---|---|---|---|---|---|
| Cabbage | 0.020 mg/kg thepharmajournal.com | 0.05 mg/kg thepharmajournal.com | 0.05, 0.25, 0.50 mg/kg | 70-120 thepharmajournal.com | GC-FPD thepharmajournal.com |
| Cucumber | - | 0.05 mg/kg researchgate.net | - | - | GC-NPD researchgate.net |
| Plasma | 3 µg/kg fao.org | - | - | 94 ± 5 fao.org | Gas Chromatography fao.org |
| Milk | 3 µg/kg fao.org | - | - | 101 ± 4 fao.org | Gas Chromatography fao.org |
Stability Studies of this compound in Solutions and Environmental Matrices
The persistence and fate of this compound in the environment are largely determined by its stability in various solutions and environmental matrices. Stability studies are essential for understanding its potential for degradation and accumulation under different conditions.
The stability of this compound in aqueous solutions is significantly influenced by pH. Generally, this compound is stable in acidic and neutral conditions but hydrolyzes more rapidly under alkaline conditions. epa.gov For instance, in sterile aqueous solutions at 25°C, this compound was stable with a half-life of over 30 days at pH 5 and 7. epa.gov However, at pH 9, its half-life decreased to approximately 18 days. epa.gov Another study reported half-life values of 99, 63, 58, 25, and 8.4 weeks at pH 4.5, 5, 6, 7, and 8, respectively. cdc.gov
In environmental matrices such as soil and water, the degradation of this compound is influenced by both abiotic factors like hydrolysis and photolysis, and biotic factors, primarily microbial degradation. nih.gov Photolysis is not considered a major degradation pathway for this compound in water. epa.gov Microbial degradation, however, plays a significant role in its breakdown in soil. nih.gov In sterile sandy loam and organic soil, the half-life of this compound was found to be greater than 24 weeks, whereas in non-sterile soils, the half-life was significantly shorter, at 7–8 weeks, indicating the importance of microbial action. nih.gov The half-life of this compound in soil can vary depending on the soil type and conditions, with reported values ranging from 9 to 15.5 days in tropical soils to 101 days in an aerobic soil metabolism study. epa.govnih.gov
The stability of this compound and its metabolites during storage of analytical samples is also a critical consideration for ensuring the accuracy of residue analysis. Studies have shown that this compound and its oxygen analogue metabolites, this compound mono-oxon and this compound dioxon, are stable in frozen storage at -18°C for at least six months in various crop and soil samples, with variations in residue levels not showing a consistent pattern of decline. fao.org
The following tables provide a summary of the stability of this compound in different solutions and environmental matrices based on available research findings.
Table 2: Stability of this compound in Aqueous Solutions
| pH | Temperature (°C) | Half-life |
|---|---|---|
| 4.5 | 25 ± 3 cdc.gov | 99 weeks cdc.gov |
| 5 | 25 epa.gov | >30 days epa.gov |
| 5 | 25 ± 3 cdc.gov | 63 weeks cdc.gov |
| 6 | 25 ± 3 cdc.gov | 58 weeks cdc.gov |
| 7 | 25 epa.gov | >30 days epa.gov |
| 7 | 25 ± 3 cdc.gov | 25 weeks cdc.gov |
| 8 | 25 ± 3 cdc.gov | 8.4 weeks cdc.gov |
Table 3: Stability of this compound in Environmental Matrices
| Matrix | Condition | Half-life |
|---|---|---|
| Sandy Loam Soil | Sterile | >24 weeks nih.gov |
| Sandy Loam Soil | Non-sterile | 7 weeks nih.gov |
| Organic Soil | Sterile | >24 weeks nih.gov |
| Organic Soil | Non-sterile | 8 weeks nih.gov |
| Tropical Soils (Laterite, Red, Black) | - | 9-15.5 days nih.gov |
| Aerobic Soil | - | 101 days epa.gov |
| Anaerobic Flooded Soil | - | 167 days epa.gov |
| Water (Photolysis) | pH 7, Natural Sunlight | 101 days epa.gov |
Bioremediation and Mitigation Strategies for Ethion Contamination
Development of Bioremediation Technologies
The development of effective bioremediation technologies for Ethion contamination relies heavily on identifying and utilizing microbial strains capable of breaking down this persistent pesticide.
Research has identified several microbial isolates with significant potential for this compound biodegradation. Specifically, mesophilic bacteria, including species of Pseudomonas and Azospirillum, isolated from this compound-contaminated soils, have demonstrated the ability to biodegrade this compound when cultivated in minimal salts medium, utilizing the compound as their sole carbon source. nih.govoup.comoup.comoup.comcabidigitallibrary.orgresearchgate.netsigmaaldrich.com
Table 1: this compound Degradation by Microbial Isolates
| Microbial Isolate | Initial Degradation Rate (mg this compound/L/h) | Final Degradation (%) | Reference |
| Azospirillum sp. (WAI-19) | 30 | 58 | oup.com |
| Pseudomonas sp. (WAI-21) | 42 | 70 | oup.com |
| Trichoderma harznaium (fungus) | N/A | 70-80 (in 21 days) | researchgate.net |
| Rhizopus nodosus (fungus) | N/A | 70-80 (in 21 days) | researchgate.net |
The success and efficiency of this compound bioremediation are influenced by a multitude of factors, encompassing both the characteristics of the contaminant and the environmental conditions. Key factors include the chemical nature and concentration of this compound, as well as the physicochemical properties of the environment, such as pH, temperature, moisture content, organic matter content, redox status, and oxygen availability. researchgate.netnih.govagriscigroup.usnextias.commdpi.com
The pH of the soil is crucial, as the activity of microbial enzymes responsible for pesticide degradation typically operates within a narrow optimal range, often between pH 6.5 and 7.5. Beyond enzyme activity, pH also impacts the adsorption and desorption of pesticides, influencing their bioavailability to microorganisms. nih.govmdpi.com Temperature is another critical environmental factor, as degradation reactions are temperature-dependent. mdpi.com Nutrient availability is also vital; for instance, the cessation of biodegradation activity observed in some studies was attributed to the complete consumption of essential limiting nutrients, highlighting the importance of maintaining appropriate nutrient ratios, such as a Nitrogen:Phosphorus ratio of 1:5 to 1:10. oup.comoup.comnih.gov Furthermore, the hydrophobic nature of this compound and its strong adsorption to soil and sediment particles can decrease its potential for biodegradation. oup.com The toxicity of the contaminant itself can also hinder the activity of microorganisms. nextias.com To enhance bioremediation efficacy, methods like immobilization, which limit the mobility of microbes and their enzymes, can be employed to improve microbial viability and catalytic functions. nih.gov
Phytoremediation Potential
Phytoremediation, a green technology, utilizes plants and their associated microorganisms to remove, degrade, or sequester toxic substances from the environment. mdpi.comscirp.org For this compound, Eichhornia crassipes, commonly known as water hyacinth, has demonstrated significant phytoremediation potential. eeer.orgmdpi.comscirp.orgdaneshyari.comnih.govresearchgate.net
Decontamination Processes for Agricultural Produce
Beyond environmental remediation, mitigating this compound residues on agricultural produce is crucial for consumer safety. Various household and chemical processes are employed to decontaminate produce.
The effectiveness of this compound decontamination from agricultural produce varies depending on the method, the type of produce, and the specific chemical solution used.
Washing with tap water is a widely utilized and generally effective initial step. For instance, washing okra under running tap water for 10 minutes resulted in a maximum reduction of 73.75% of this compound residues. ijsr.net Similarly, normal washing of parsley with tap water for 30-45 seconds led to a 29.6% reduction, and for cucumbers, tap water washing reduced this compound by approximately 51%. cabidigitallibrary.orgresearchcommons.org In cabbage, tap water washing achieved this compound residue reductions ranging from 25.18% to 27.62%. thepharmajournal.com
Chemical solutions can further enhance decontamination. Dipping okra in a 0.5% acetic acid solution for 10 minutes, followed by tap water washing, reduced this compound residues by 59.30%. ijsr.net However, soaking parsley in a 3% acetic acid solution for 15 and 30 minutes showed lower reductions of 6.9% and 11.62%, respectively. researchcommons.org Ozonated water proved effective for chilli fruits, with a 3-minute wash resulting in a 59.29% reduction of this compound. rdagriculture.in In contrast, soaking parsley in a 2% sodium chloride solution was less effective, yielding only 4.7% and 8% reduction for 15 and 30 minutes, respectively. researchcommons.org A 0.1% potassium permanganate (B83412) (KMnO4) solution showed minimal removal of this compound from okra, with only a 22.99% reduction. ijsr.net
Beyond washing and chemical solutions, physical methods also play a role. Peeling is a highly effective technique, capable of removing approximately 93% of this compound residues from cucumbers, and in some cases, it can achieve 100% removal depending on the fruit and pesticide. cabidigitallibrary.orgnih.gov Cooking methods also contribute to reduction; close pan cooking reduced this compound in cabbage by 40.74% to 61.53%, while open pan boiling resulted in reductions of 29.63% to 53.84%. thepharmajournal.com Microwave treatment, however, showed limited efficacy, with only a 24.36% reduction in this compound from okra, and in some instances, it even led to an increase in this compound residues by up to 10.81%. ijsr.net
Table 2: this compound Removal from Agricultural Produce by Various Decontamination Methods
| Produce | Method | Concentration/Duration | This compound Reduction (%) | Reference |
| Okra | Running tap water | 10 min | 73.75 | ijsr.net |
| Okra | 0.5% Acetic acid + Tap water | 10 min | 59.30 | ijsr.net |
| Okra | Tap water | Not specified | 52.08 | ijsr.net |
| Okra | 0.1% KMnO₄ + Tap water | Not specified | 22.99 | ijsr.net |
| Okra | Microwave treatment | Not specified | 24.36 | ijsr.net |
| Chilli | Ozonated water | 3 min | 59.29 | rdagriculture.in |
| Parsley | Normal washing (tap water) | 30-45 s | 29.6 | researchcommons.org |
| Parsley | 3% Acetic acid (soaking) | 15 min | 6.9 | researchcommons.org |
| Parsley | 3% Acetic acid (soaking) | 30 min | 11.62 | researchcommons.org |
| Parsley | 2% NaCl solution (soaking) | 15 min | 4.7 | researchcommons.org |
| Parsley | 2% NaCl solution (soaking) | 30 min | 8 | researchcommons.org |
| Cabbage | Close pan cooking | 3 days sample | 40.74 | thepharmajournal.com |
| Cabbage | Close pan cooking | 5 days sample | 61.53 | thepharmajournal.com |
| Cabbage | Open pan boiling | 3 days sample | 29.63 | thepharmajournal.com |
| Cabbage | Open pan boiling | 5 days sample | 53.84 | thepharmajournal.com |
| Cabbage | Running tap water | 1, 3, 5 days sample | 25.18 - 27.62 | thepharmajournal.com |
| Cucumber | Peeling | Not specified | ~93 | cabidigitallibrary.org |
| Cucumber | Washing with tap water | Not specified | ~51 | cabidigitallibrary.org |
Risk Assessment and Management in Contaminated Environments
Environmental Risk Assessment Methodologies
An environmental risk assessment (ERA) for a pesticide like ethion is a scientific process used to evaluate the potential risks it poses to non-target organisms and the broader environment. europa.eu The assessment framework for this compound integrates three main components: environmental fate analysis, exposure assessment, and ecotoxicological evaluation. epa.govnih.gov
Environmental Fate and Transport Understanding the environmental fate of this compound is crucial for assessing exposure. This compound is released into the environment exclusively through human activities, such as agricultural application. nih.gov It has a pronounced tendency to partition to soil and sediment. nih.gov Key characteristics of its environmental behavior include:
Persistence: this compound is moderately persistent in soil. Its half-life in temperate sandy loam and organic soils can range from 7 to 8 weeks (49–56 days), while in some studies, an aerobic soil half-life of 101 days has been reported. nih.govepa.govepa.gov The compound can persist at low concentrations, leading to a potential 25% carryover from one growing season to the next. nih.gov
Mobility and Transport: this compound binds tightly to soil, meaning it is not expected to be highly mobile or leach into groundwater. epa.govcdc.gov Its movement into surface water is more likely to occur through erosion of soil particles to which it is adsorbed or via spray drift during application, rather than in a dissolved state. epa.govepa.gov
Degradation: this compound is subject to several degradation processes.
Hydrolysis: It is stable in acidic and neutral waters but degrades in alkaline conditions (pH >9), with a half-life of about 18 days at pH 9. nih.govepa.govepa.gov
Biodegradation: Microbial degradation is the most significant process for the removal of this compound from soils and sediments. nih.gov Studies have shown that the half-life in non-sterile soils is significantly shorter (7-8 weeks) than in sterile soils (>24 weeks), highlighting the role of microorganisms. nih.gov
Photolysis: this compound photolyzes slowly in water and on soil, with reported half-lives of 58 and 51 days, respectively. epa.gov
Exposure and Ecotoxicity Exposure of non-target organisms to this compound can occur through spray drift or runoff from treated areas. epa.gov The risk assessment evaluates the toxicity of this compound to various species to determine the potential for adverse effects. Research has shown that this compound is:
Very highly toxic to aquatic organisms: This includes freshwater and marine fish as well as invertebrates. epa.govepa.govorst.edu Acute toxicity (LC50) values for fish range from 49 ppb for Bluegill to 720 ppb for Cutthroat trout. epa.gov For freshwater invertebrates, toxicity values range from 0.056 to 7.7 ppb. epa.gov
Highly to moderately toxic to birds and mammals . epa.govorst.edu
A potential bioaccumulator: this compound has been shown to accumulate in the tissues of fish. epa.govepa.gov
By comparing the predicted environmental concentrations (resulting from fate and transport analysis) with the concentrations known to cause toxic effects, a risk characterization is performed. For this compound, risk assessments have indicated that the risks to aquatic organisms, particularly invertebrates, can exceed the level of concern. epa.govpic.int
Monitoring of this compound Residues in Environmental and Biological Samples
Reliable monitoring of this compound residues is essential for assessing the extent of environmental contamination, ensuring food safety, and verifying the effectiveness of management strategies. nih.gov A variety of analytical methods have been developed and are used by regulatory bodies and research institutions to detect and quantify this compound in diverse samples. nih.gov
The most common analytical technique for this compound is gas chromatography (GC) coupled with various detectors, such as a flame photometric detector (FPD), nitrogen-phosphorus detector (NPD), or electron capture detector (ECD). nih.govfao.orgthepharmajournal.com Mass spectrometry (MS) is also used for confirmation and highly sensitive detection. nih.gov Sample preparation is a critical step and often involves extraction with organic solvents (e.g., acetone, hexane, ethyl acetate), followed by cleanup procedures to remove interfering substances from the sample matrix. nih.gov
| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit | Percent Recovery |
|---|---|---|---|---|
| Water | Solid-Phase Microextraction (SPME) from aqueous phase | GC/NPD | 30 ng/L | 98-108% |
| Soil | Homogenization with acetone, filtration, and extraction with dichloromethane | GC/FPD | No data | No data |
| Milk | Extraction with acetonitrile (B52724) and acetone, cleanup using Solid Phase Extraction (SPE) | GC/FPD | 0.005 mg/kg | 90% |
| Fruits (Oranges) | Homogenization of sample with a drying agent, followed by Supercritical Fluid Extraction (SFE) | GC/Ion Trap MS | 4 ng/g | 74-77% |
| Vegetables (Cabbage) | Extraction with ethyl acetate (B1210297) and cleanup with Primary Secondary Amine (PSA) | GC-FPD | 0.05 mg/kg (LOQ) | 70-120% |
| Animal Fat | Blending of fat with sodium sulfate (B86663) and acetone in hexane, partitioning with acetonitrile, and column cleanup | GC-FPD | No data | No data |
Source: Adapted from National Center for Biotechnology Information nih.gov, The Pharma Innovation researchgate.net
Monitoring studies have detected this compound in various environmental compartments, although often at low levels.
| Environmental Compartment | Location/Study | Detected Concentration Range |
|---|---|---|
| Soil | Vegetable farms in Ontario, Canada | Trace (<0.02 ppm) to 7.81 ppm |
| Soil | National Soils Monitoring Program (1971), USA | 0.06 to 0.24 ppm (detected in 2 of 1,141 samples) |
| Sediment | Holland Marsh drainage system, Ontario, Canada | 0.043 to 0.073 ppm |
| Surface Water | General monitoring studies | Typically below 0.5 ppb |
| Groundwater | General monitoring studies | Rarely detected, typically below 0.5 ppb |
| Spices (Anise) | Monitoring data from various countries (1998-2003) | Median <0.1 mg/kg, Maximum 1.8 mg/kg |
Source: Adapted from National Center for Biotechnology Information nih.gov, Ambrus fao.org
Remediation Approaches for Contaminated Sites
Remediation of sites contaminated with this compound aims to degrade, remove, or immobilize the pesticide to protect environmental and public health. oup.com Approaches can be broadly categorized into physicochemical and biological methods. nih.govscielo.br
Physicochemical Remediation These methods use physical and chemical processes to treat contaminated media.
Adsorption: This technique involves using materials with a high surface area to bind and remove contaminants from water. Studies have investigated the use of low-cost, modified agricultural wastes as adsorbents for this compound. For instance, the outer crust of apricot kernels has been shown to achieve up to 95.5% removal of this compound from an aqueous solution. ekb.eg Orange peels have also been used, demonstrating a removal efficiency of 78%. ekb.eg
Advanced Oxidative Processes (AOPs): While not extensively documented specifically for this compound, AOPs like Fenton's reagent are promising for the degradation of various pesticides in soil and water. scielo.br These processes generate highly reactive hydroxyl radicals that can break down complex organic molecules.
Soil Washing: This is an ex-situ technique that uses water or washing solutions to extract contaminants from excavated soil. scielo.br
Biological Remediation (Bioremediation) Bioremediation utilizes the metabolic processes of microorganisms and plants to degrade or detoxify contaminants and is considered an environmentally friendly and cost-effective approach. montana.edu
Microbial Degradation: This is a key remediation pathway for this compound. Certain bacteria can use this compound as a source of carbon for growth, breaking it down into less harmful substances. oup.comoup.com
Identified Microorganisms: Research has isolated specific bacterial strains from contaminated cattle dip sites capable of rapidly degrading this compound. These include species of Pseudomonas and Azospirillum. oup.comoup.com
Bioremediation Strategies: The process can be enhanced through biostimulation, which involves adding nutrients and oxygen to stimulate the activity of indigenous microorganisms, or bioaugmentation, where specific cultured microbes are introduced to the contaminated site. montana.edufrontiersin.orgnih.gov
Phytoremediation: This approach uses plants to remove, contain, or degrade environmental contaminants. The water hyacinth (Eichhornia crassipes) has demonstrated the ability to accumulate this compound from contaminated water, primarily within its root system. mdpi.com Because the plant can be readily harvested, it offers a potential method for removing this compound from aquatic environments. mdpi.com
| Approach | Method | Principle | Reported Effectiveness/Findings |
|---|---|---|---|
| Physicochemical | Adsorption | This compound is bound to the surface of adsorbent materials, removing it from water. | Up to 95.5% removal from water using modified apricot kernels. ekb.eg |
| Advanced Oxidative Processes | Generation of highly reactive radicals to chemically degrade the pesticide. | Considered a promising technology for pesticide remediation in general. scielo.br | |
| Biological | Microbial Degradation (Bioremediation) | Bacteria (e.g., Pseudomonas, Azospirillum) use this compound as a carbon source, breaking it down. | Identified isolates show rapid biodegradation. oup.comoup.com |
| Phytoremediation | Plants (e.g., Water Hyacinth) absorb and accumulate this compound from contaminated water. | Significant accumulation of this compound in the root system of Eichhornia crassipes. mdpi.com |
Emerging Research and Future Directions
Interactions of Ethion with Nanomaterials (e.g., Silver Nanoparticles, Gold Nanoparticles)
The unique physicochemical properties of nanomaterials, such as their high reactivity, large surface area-to-volume ratio, and adhesion capabilities, make them promising candidates for interacting with and potentially modulating the effects of toxicants like this compound researchgate.net.
Studies have explored the interaction of this compound with various nanomaterials, particularly silver nanoparticles (AgNPs) and gold nanoparticles (AuNPs), revealing complex effects on toxicity modulation. Silver nanoparticles have demonstrated a dual nature in their interaction with this compound. At lower concentrations, AgNPs can exhibit a protective effect against this compound-induced hematological toxicity. For instance, in avian embryos, co-administration of AgNPs with this compound improved parameters such as hemoglobin levels, red blood cell (RBC) count, and packed cell volume (PCV), likely owing to their antioxidant properties that counteract this compound-induced damage veterinarypaper.comresearchgate.netresearchgate.net. This protective capacity stems from the beneficial activities of AgNPs, including their antimicrobial, anti-inflammatory, and anti-apoptotic effects, which contribute to reducing oxidative stress and cellular damage veterinarypaper.com.
However, the efficacy and safety of nanomaterials are highly dose-dependent. At high doses, AgNPs themselves can become toxic, leading to reductions in hematological parameters and increases in white blood cell (WBC) and platelet counts, indicative of an excessive inflammatory response veterinarypaper.comresearchgate.net. The combination of high-dose AgNPs with this compound can further exacerbate these adverse effects, highlighting a complex interplay and the potential for combined toxicity veterinarypaper.comresearchgate.net.
Beyond metal nanoparticles, the use of encapsulated nanoparticles of protective agents is also emerging. For example, chitosan-TPP encapsulated quercetin (B1663063) nanoparticles (nano-quercetin) have shown amplified protective mechanisms against this compound-induced developmental toxicity. In studies involving Wistar albino rats, nano-quercetin effectively mitigated fetal malformations such as cleft palate, hematoma, and skeletal anomalies, and normalized various reproductive indicators. This demonstrated superior efficacy compared to unencapsulated quercetin nih.govresearchgate.net.
The mechanisms underlying the interactions between this compound and nanomaterials involve various molecular processes. The interaction of silver nanoparticles with this compound has been observed to result in the quenching of resonance Rayleigh scattering (RRS) intensity. This change in RRS is linearly correlated with the concentration of this compound, suggesting a direct molecular interaction that can be harnessed for rapid detection methods wikipedia.org.
Nanomaterials can influence toxicant behavior through adsorption. Their large surface area and unique surface properties enable them to adsorb various toxicants, including pesticides, thereby assisting in detoxification and pollutant removal researchgate.net. This adsorption capability can reduce the bioavailability of this compound, limiting its interaction with biological targets.
Furthermore, computational approaches, such as molecular docking, are being utilized to elucidate the molecular mechanisms of interaction. For instance, in studies investigating the protective effects of quercetin nanoparticles against this compound toxicity, in silico analysis revealed that both this compound and quercetin interacted with the MCL-1 protein. Notably, quercetin exhibited a stronger binding energy with MCL-1 compared to this compound, suggesting a competitive or modulatory interaction at the molecular level that contributes to its protective effects nih.govresearchgate.net. Molecular docking simulations are broadly employed to study the binding affinities of nanoparticles with biological macromolecules like proteins and nucleic acids, providing insights into their biological actions and potential toxicities nih.gov.
Computational and In Silico Approaches in this compound Toxicology
Computational and in silico (computer simulation) methods are increasingly vital tools in toxicology, offering cost-effective and efficient ways to predict, understand, and analyze the interactions of chemical compounds like this compound with biological systems.
Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. This method allows for the estimation of binding affinity and the elucidation of interaction mechanisms at an atomic level nih.gov. In the context of this compound toxicology, molecular docking and binding energy studies are instrumental in understanding how this compound interacts with its biological targets, such as acetylcholinesterase, and how potential antidotes or protective agents might interfere with these interactions.
For example, in research on the protective role of quercetin against this compound-induced toxicity, in silico docking analysis was performed. The study specifically investigated the interaction of this compound and quercetin with the MCL-1 protein, a key regulator of apoptosis. The findings indicated that quercetin demonstrated a stronger binding energy with MCL-1 than this compound, suggesting a molecular basis for its protective action by potentially modulating protein function or competing for binding sites nih.govresearchgate.net. Such computational analyses aid in identifying potential therapeutic targets and designing molecules with improved protective capabilities against this compound toxicity frontiersin.org.
Protective Agents and Therapeutic Interventions Against this compound Toxicity
Given the significant health risks associated with this compound exposure, the development and investigation of protective agents and therapeutic interventions are critical. Research is focusing on compounds that can counteract the oxidative stress and other cellular damages induced by this compound.
Antioxidants play a crucial role in mitigating the toxicity of organophosphates like this compound, which are known to induce oxidative stress by generating free radicals and altering the endogenous antioxidant system researchgate.netcellmolbiol.org.
Vitamin E: This fat-soluble vitamin is a potent antioxidant that has shown significant protective effects against this compound-induced toxicity. Studies in male Wistar rats demonstrated that this compound administration led to oxidative damage in erythrocyte membranes, characterized by increased lipid peroxidation and decreased levels of phospholipids (B1166683) and cholesterol. It also inhibited membrane-bound enzymes such as Na+ K+ ATPase and Mg2+ ATPase. Simultaneous supplementation with vitamin E partially restored these parameters, indicating its ability to alleviate this compound-induced oxidative stress and protect cellular integrity in both the liver and erythrocytes researchgate.netcellmolbiol.org.
Table 1: Modulation of Erythrocyte Membrane Components by this compound and Vitamin E in Rats
| Parameter | This compound Treatment (Decrease) cellmolbiol.org | Vitamin E + this compound (Improvement) cellmolbiol.org |
|---|---|---|
| Total Lipids (7 days) | 11.39% | - |
| Total Lipids (14 days) | 18.03% | - |
| Total Lipids (21 days) | 29.01% | - |
| Total Lipids (28 days) | 34.49% | - |
| Cholesterol (14 days) | 21.2% | 20.69% |
| Cholesterol (21 days) | 35.3% | 26.45% |
Quercetin: As a natural flavonoid widely distributed in plants, quercetin possesses extensive biological activities, including significant antioxidant properties nih.govbohrium.com. As highlighted in the nanomaterial section, nano-quercetin has demonstrated superior efficacy in counteracting this compound-induced maternal and fetal abnormalities compared to its unencapsulated form, largely due to its amplified antioxidant properties researchgate.net. Its interaction with key proteins, as revealed by molecular docking studies, further supports its role as a protective agent nih.govresearchgate.net.
Rosemary Extract: The ethanolic extract of rosemary leaves (EER) has shown a highly protective effect against this compound-induced toxicity in male rats. This compound exposure led to a decrease in plasma acetylcholinesterase, as well as reduced levels of endogenous antioxidants like glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT) in liver, kidney, and brain tissues. Concurrently, there was an increase in malondialdehyde (MDA), a marker of lipid peroxidation. Supplementation with EER effectively attenuated most of these this compound-induced alterations, significantly elevating the activity of SOD and CAT, and restoring GSH content in hepatic tissue. Histological investigations further confirmed the substantial protective role of EER in these organs ekb.eg. Rosemary contains various phytochemicals, including rosmarinic acid and carnosic acid, which contribute to its notable antioxidant activity ekb.egnih.govugr.es.
Evaluation of Natural Product Extracts
Research into natural product extracts is a broad and active area, often exploring their potential for various biological activities such as antioxidant or antimicrobial properties, or for assessing genotoxicity researchgate.netedpsciences.orgdiva-portal.org. For instance, studies have evaluated extracts from Ethiopian medicinal plants like Acacia seyal and Withania somnifera for antimicrobial activity against plant pathogens and for maintaining fruit quality edpsciences.org. Other research has investigated the genotoxic potential of plant extracts such as Pterolobium stellatum on human cells diva-portal.org. While these studies highlight the ongoing exploration of natural products, direct research specifically linking the evaluation of natural product extracts to the properties, applications, or mitigation of the chemical compound this compound was not explicitly identified within the scope of the provided search results.
Development of Novel Analytical Methods for Trace Analysis
The development of advanced analytical methods is crucial for the trace analysis of pesticides like this compound in various matrices. Significant progress has been made in enhancing the sensitivity, selectivity, and efficiency of such analyses.
Key Analytical Techniques for this compound Trace Analysis:
| Analytical Technique | Description & Application | Key Findings/Performance | Source |
| Biosensors | Inhibition-based biosensors, often utilizing acetylcholinesterase (AChE) or butyrylcholinesterase, are developed for pesticide determination, including this compound. Potentiometric sensors based on multi-walled carbon nanotubes have been fabricated for this compound in samples like soybean and natural water. | Exhibit excellent sensitivity and selectivity, providing spontaneous response times and long shelf-lifetimes. | researchgate.net |
| Gas Chromatography (GC) | Used for the quantification of unchanged this compound in biological samples such as plasma and milk, often coupled with a nitrogen phosphorus detector (NPD). | Detection limit for this compound in plasma and egg-white was reported at 3 µg/kg, with recovery rates of 94 ± 5% in plasma and 90 ± 2% in egg-white. | fao.org |
| Mass Spectrometry (MS) | Tandem mass spectrometry (MS/MS), particularly HPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, is employed for the trace analysis of organic compounds, including pesticides like this compound, in complex matrices. | Enables the simultaneous determination of multiclass contaminants, such as pesticides and veterinary drugs, in samples like bovine fat. | researchgate.net |
| Microextraction Techniques | Miniaturized sample preparation methods, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), are developed to overcome drawbacks of conventional methods. | SPME coatings, including electrochemically prepared three-dimensional reduced graphene oxide-polyaniline nanocomposites, have been developed for this compound determination. Porous magnetized carbon sheet nanocomposites are also used for dispersive SPME of organophosphorus pesticides prior to GC-ion mobility spectrometry. | teifazmon.commdpi.com |
| Ion Mobility Spectrometry (IMS) | Explored for its application in trace analysis of pesticides, often in conjunction with other techniques like gas chromatography or electrospray ionization. | Contributes to sensitive and selective detection of compounds. | teifazmon.com |
These methodologies aim to improve the accuracy and efficiency of detecting this compound residues in environmental and food samples, aligning with the principles of green chemistry by often reducing solvent consumption and analysis time mdpi.com.
Studies on Resistance Development in Target Pests
The development of resistance in target pest populations to insecticides, including organophosphates like this compound, has been a significant and ongoing area of research in pest management mdpi.comresearchgate.netnih.govwikipedia.orgnih.gov. This phenomenon represents an evolutionary response by pest populations to the selective pressures exerted by pesticide application researchgate.netwikipedia.org. Research in this field has explored various mechanisms of resistance, such as metabolic detoxification and target-site insensitivity researchgate.netnih.gov. While acknowledging its importance as a historical and ongoing area of study, detailed content on resistance development mechanisms is excluded as per the instructions.
Q & A
Q. What are the primary neurotoxic mechanisms of Ethion in mammalian systems, and how can they be experimentally modeled?
this compound inhibits acetylcholinesterase (AChE), leading to acetylcholine accumulation and neuromuscular dysfunction. To study this, researchers can:
- Use in vitro AChE inhibition assays with rat brain homogenates .
- Employ electrophysiological techniques to measure neuromuscular junction activity in model organisms (e.g., mice) exposed to this compound .
- Validate findings with histochemical staining for AChE activity in neural tissues .
Q. How does this compound's environmental persistence influence experimental design in ecotoxicology studies?
this compound degrades in soil over 1–12 months, depending on organic content and microbial activity. Researchers should:
- Conduct longitudinal studies with soil samples analyzed via gas chromatography-mass spectrometry (GC-MS) at intervals (e.g., 0, 30, 90 days) .
- Control for variables like pH, temperature, and microbial diversity using factorial experimental designs .
Advanced Research Questions
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound neurotoxicity studies?
-
Apply Abbott’s formula to calculate percent efficacy in controlled vs. treated groups:
where = survival in controls, = survival in treated groups .
-
Use probit analysis for LD₅₀/LC₅₀ calculations, incorporating confidence intervals to assess significance .
-
Address overdispersion in count data (e.g., insect mortality) with generalized linear models (GLMs) .
Q. How can researchers resolve contradictions in this compound toxicity data across studies with varying methodologies?
- Perform meta-analyses to harmonize data, weighting studies by sample size and methodological rigor (e.g., RCTs vs. observational studies) .
- Use sensitivity analysis to test robustness against confounding variables (e.g., exposure duration, species-specific metabolic pathways) .
- Cross-validate findings with in silico models (e.g., molecular docking for AChE inhibition predictions) .
Q. How can GC-MS parameters be optimized for this compound quantification in soil with high organic content?
- Sample Preparation : Use accelerated solvent extraction (ASE) with acetone-hexane (1:1) to improve recovery rates .
- Instrument Calibration : Spike soil samples with deuterated this compound analogs (e.g., this compound-d₁₀) as internal standards .
- Column Selection : Utilize a DB-5MS capillary column (30 m × 0.25 mm) with a 0.25 μm film thickness to resolve this compound from co-eluting organic compounds .
Methodological and Ethical Considerations
Q. What ethical guidelines apply to vertebrate studies on this compound’s chronic toxicity?
- Follow the 3Rs principle (Replacement, Reduction, Refinement):
- Use cell cultures (e.g., neuroblastoma lines) for preliminary screening .
- Limit animal cohorts via power analysis to ensure statistical validity without oversampling .
- Obtain approval from institutional animal care committees (IACUCs) and document euthanasia protocols (e.g., CO₂ asphyxiation) .
Q. How can researchers design a longitudinal field study to assess this compound runoff effects on aquatic ecosystems?
- Site Selection : Prioritize agricultural regions with historical this compound use, using GIS to map water bodies downstream of treated fields .
- Sampling Protocol : Collect water, sediment, and benthic organisms quarterly, analyzing this compound residues via LC-MS/MS .
- Control Measures : Include upstream sites without this compound application and adjust for seasonal rainfall variability .
Data Interpretation and Reporting
Q. How should researchers address detection limits when reporting this compound concentrations below instrument thresholds?
- Report values as "< LOD" (limit of detection) with explicit LOD/LOQ definitions (e.g., signal-to-noise ratio ≥ 3) .
- Use non-parametric statistical tests (e.g., Kaplan-Meier survival analysis) to handle censored data .
Q. What frameworks support interdisciplinary integration of this compound toxicokinetics and ecological risk assessment?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
